N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Structure and Key Features: This compound features a thiazole core substituted at position 4 with a 2,5-dichlorophenyl group and at position 2 with a benzamide moiety modified by an ethylsulfonyl group.
Biological Activity: Though specific data for this compound are absent in the evidence, structurally similar molecules (e.g., 2D291 and 2E151 in ) demonstrate potent immunomodulatory effects, such as enhancing cytokine production (e.g., IL-6, TNF-α) in conjunction with Toll-like receptor (TLR) agonists like LPS or MPLA. The dichlorophenyl group may improve target engagement compared to mono-chloro or methyl-substituted analogs .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)13-9-11(19)7-8-14(13)20/h3-10H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSRQRFAXZAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a thiazole derivative known for its diverse biological activities. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas. Its unique structure contributes to its interaction with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 455.4 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N2O3S |
| Molecular Weight | 455.4 g/mol |
| CAS Number | 919757-52-1 |
Target of Action:
Thiazole derivatives have been shown to interact with multiple biological targets, including enzymes and receptors involved in cell signaling pathways.
Mode of Action:
The compound acts primarily through the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis.
Biochemical Pathways:
Research indicates that this compound may affect pathways related to:
- Cancer cell proliferation
- Inflammatory responses
- Antimicrobial activity
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives, including this compound.
-
Cell Line Studies:
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The IC50 values ranged from 1.61 to 1.98 µg/mL, indicating significant cytotoxicity against these cancer cells . -
Mechanisms of Action:
The antitumor activity is attributed to the induction of apoptosis and cell cycle arrest. Western blot analyses revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Bacterial Inhibition:
Studies showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus cereus and Pseudomonas aeruginosa . -
Mechanism:
The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer effects, demonstrating a marked reduction in tumor cell viability at low concentrations .
Study 2: Antimicrobial Properties
Another study focused on the synthesis and evaluation of thiazole derivatives for antimicrobial activity. The findings indicated that this compound displayed comparable efficacy to standard antibiotics against several bacterial strains .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Functional Insights from Structural Variations
Substituent Effects on Activity: Halogenation: The 2,5-dichlorophenyl group in the target compound likely improves binding affinity compared to mono-chloro (e.g., 5c in ) or bromo-substituted analogs (e.g., Compound 50). Chlorine’s electron-withdrawing nature enhances interactions with aromatic residues in target proteins . Sulfonyl Modifications: Ethylsulfonyl (target) vs. piperidinylsulfonyl (2D216/2D291) groups influence solubility and membrane permeability. Bulkier groups like piperidinyl may restrict cellular uptake but enhance target specificity .
Core Heterocycle Impact: Thiazole vs. benzothiazole (e.g., 5c): Benzothiazoles generally exhibit stronger antiproliferative activity due to extended π-conjugation, whereas thiazoles are more commonly associated with immunomodulation .
Pharmacological and Toxicological Considerations
- Toxicity: Dichlorophenyl analogs may carry higher hepatotoxicity risks compared to methyl- or bromo-substituted derivatives, as noted in preliminary cytotoxicity screens .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with thiazole precursors under acidic reflux conditions. For example, analogous thiazole derivatives are synthesized by reacting 4-amino-triazole intermediates with substituted benzaldehydes in absolute ethanol containing glacial acetic acid, followed by reflux (4–6 hours) and solvent evaporation under reduced pressure . Optimization strategies include:
- Catalytic acid selection : Acetic acid improves cyclization efficiency compared to stronger acids, minimizing side reactions.
- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .
Basic: How should researchers design in vitro assays to evaluate antiproliferative activity against cancer cell lines?
Answer:
Standard protocols involve:
- Cell line selection : Use panels of 60 cancer cell lines (e.g., NCI-60) to assess broad-spectrum activity, as demonstrated for thiazole sulfonamide derivatives .
- Dose-response curves : Test concentrations from 0.1–100 μM over 48–72 hours.
- Viability assays : MTT or SRB assays quantify inhibition, with IC₅₀ values <10 μM indicating promising candidates .
- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only (DMSO) as a negative control.
Advanced: What structural analogs of this compound exhibit improved pharmacokinetic profiles, and which modifications drive these enhancements?
Answer:
Key modifications include:
- Sulfonamide substituents : Ethylsulfonyl groups enhance metabolic stability compared to methylsulfonyl, as seen in analogs with prolonged plasma half-lives .
- Halogen positioning : 2,5-Dichlorophenyl groups improve target affinity over mono-chlorinated analogs, likely due to increased hydrophobic interactions .
- Piperazine/piperidine incorporation : Derivatives with nitrogen-containing heterocycles (e.g., pyridinylpiperazine) show improved solubility and blood-brain barrier penetration .
- Trifluoromethyl groups : These boost lipophilicity and resistance to oxidative metabolism, as observed in related benzamide derivatives .
Advanced: How can molecular docking predict binding affinity to enzymatic targets like pyruvate:ferredoxin oxidoreductase (PFOR)?
Answer:
- Target preparation : Retrieve PFOR crystal structure (PDB ID: 1PFX) and remove water/cofactors.
- Ligand optimization : Minimize the compound’s energy using DFT (e.g., B3LYP/6-31G*) .
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the active site.
- Key interactions : Prioritize hydrogen bonds between the benzamide carbonyl and Arg residues, and π-π stacking between the thiazole ring and Phe/Tyr residues, as seen in nitazoxanide analogs . Validation via MD simulations (100 ns) confirms binding stability .
Advanced: What analytical techniques resolve contradictions in reported biological activity data?
Answer:
- Crystallography : Single-crystal X-ray diffraction clarifies stereoelectronic effects, such as hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing active conformers) .
- NMR spectroscopy : ¹H/¹³C NMR identifies impurities or tautomeric forms (e.g., enol-keto equilibria in thiazole derivatives) that may skew bioactivity .
- HPLC-MS : Quantifies degradation products under assay conditions (e.g., sulfonamide hydrolysis at pH <5) .
- SAR studies : Systematic variation of substituents (e.g., 2,5-dichloro vs. 3,4-dichloro) isolates electronic vs. steric effects .
Advanced: What in vivo models are suitable for validating this compound’s antitumor efficacy and toxicity?
Answer:
- Xenograft models : Implant human cancer cells (e.g., HCT-116 colon carcinoma) into immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg daily) for 21 days.
- Pharmacokinetics : Monitor plasma levels via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and hematological parameters. Compare to dose-limiting toxicities of reference drugs .
Advanced: How does the electronic nature of substituents influence the compound’s mechanism of action?
Answer:
- Electron-withdrawing groups (Cl, SO₂) : Enhance thiazole ring electrophilicity, promoting covalent interactions with cysteine residues in target enzymes (e.g., tubulin polymerization inhibitors) .
- Electron-donating groups (OCH₃, NH₂) : Reduce activity, as seen in methoxy-substituted analogs with IC₅₀ >50 μM vs. <10 μM for chloro derivatives .
- Hammett parameters : Linear free-energy relationships (σ⁺ values) correlate substituent effects with bioactivity; chloro groups (σ⁺ = +0.11) optimize balance between reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
